1-[(4-Ethenylphenyl)methyl]-pyrrolidine
Overview
Description
1-[(4-Ethenylphenyl)methyl]-pyrrolidine is an organic compound with the molecular formula C13H17N and a molecular weight of 187.28 g/mol. This compound features a pyrrolidine ring attached to a benzene ring substituted with an ethenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[(4-Ethenylphenyl)methyl]-pyrrolidine typically involves the reaction of 4-vinylbenzyl chloride with pyrrolidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride by the pyrrolidine . The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound are similar but often involve optimization for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
1-[(4-Ethenylphenyl)methyl]-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol using oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation catalysts like palladium on carbon in the presence of hydrogen gas.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include epoxides, diols, ethyl-substituted derivatives, and various substituted benzene derivatives .
Scientific Research Applications
1-[(4-Ethenylphenyl)methyl]-pyrrolidine is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, aiding in the creation of more complex molecules.
Biology: It is used in the study of biological pathways and interactions due to its ability to interact with various biological molecules.
Medicine: Research into its potential therapeutic applications, particularly in the development of new drugs, is ongoing.
Industry: It is employed in the production of polymers and other materials due to its reactive ethenyl group
Mechanism of Action
The mechanism by which 1-[(4-Ethenylphenyl)methyl]-pyrrolidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethenyl group allows for covalent bonding with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
1-[(4-Ethenylphenyl)methyl]-pyrrolidine can be compared to other similar compounds such as 1-[(4-ethenylphenyl)methyl]piperazine and 1-[(4-ethenylphenyl)methyl]morpholine. These compounds share the ethenyl-substituted benzene ring but differ in the heterocyclic ring structure. The pyrrolidine ring in this compound provides unique steric and electronic properties, making it distinct in its reactivity and applications .
Similar compounds include:
- 1-[(4-ethenylphenyl)methyl]piperazine
- 1-[(4-ethenylphenyl)methyl]morpholine
- 1-[(4-ethenylphenyl)methyl]pyridine
Properties
IUPAC Name |
1-[(4-ethenylphenyl)methyl]pyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-2-12-5-7-13(8-6-12)11-14-9-3-4-10-14/h2,5-8H,1,3-4,9-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POAVHXRSAJTSTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20477457 | |
Record name | 1-[(4-ethenylphenyl)methyl]-pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20477457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60472-54-0 | |
Record name | 1-[(4-ethenylphenyl)methyl]-pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20477457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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